伐尼克兰 N-葡糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

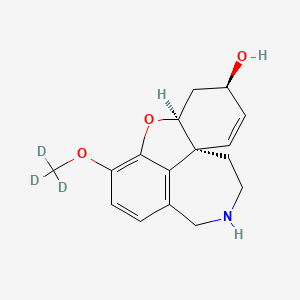

Varenicline N-Glucoside is a derivative of Varenicline, a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .

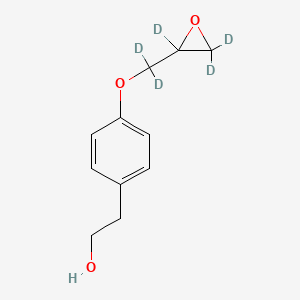

Molecular Structure Analysis

The molecular formula of Varenicline N-Glucoside is C19H23N3O5 . It has a molecular weight of 373.403 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Varenicline N-Glucoside molecule .科学研究应用

作用机制和戒烟疗效

伐尼克兰作为 α4β2 烟碱乙酰胆碱受体的部分激动剂,在戒烟方面显示出显着的疗效。临床试验始终显示伐尼克兰在促进尝试戒烟的成年人戒烟方面比安慰剂和其他戒烟辅助药物(如安非他酮)更有效。其独特的作用机制——调节烟碱胆碱受体——减少了对尼古丁的渴望并减弱了吸烟带来的愉悦感,从而帮助吸烟者戒烟 (Keating & Siddiqui, 2006; Fagerström & Hughes, 2008)。

戒烟之外的潜力

研究还探讨了伐尼克兰在治疗其他形式药物依赖方面的潜力。伐尼克兰对烟碱乙酰胆碱受体的作用在成瘾的神经生物学中至关重要,这表明它在尼古丁之外的依赖管理中具有更广泛的适用性。例如,初步研究结果表明,伐尼克兰可以减少饮酒量,并调节与可卡因渴望相关的行为,凸显了其作为成瘾治疗中一种多用途药物的潜力 (Crunelle 等人,2010)。

安全性和耐受性

关于安全性和耐受性,伐尼克兰在包括精神疾病患者在内的不同人群中得到了很好的接受。虽然最初的上市后监测对神经精神副作用提出了质疑,但随后的研究在很大程度上肯定了其安全性,主张进行仔细监测和患者教育以降低风险 (Purvis 等人,2010; Burke 等人,2016)。

作用机制

Target of Action

Varenicline N-Glucoside primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it is a partial agonist of the alpha4/beta2 subtype of the nAChR . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . Full agonism is displayed on alpha7-receptors .

Mode of Action

Varenicline N-Glucoside interacts with its targets by competitively inhibiting the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . It exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Pharmacokinetics

Varenicline is almost entirely absorbed following oral administration, and absorption is unaffected by food . It undergoes only minimal metabolism (less than 10%) , and approximately 90% of the drug is excreted in the urine unchanged . Varenicline has a mean elimination half-life of approximately 24 hours in smokers .

Result of Action

The primary result of Varenicline N-Glucoside’s action is the reduction of cravings and withdrawal symptoms associated with smoking cessation . By acting as a partial agonist at nAChRs, it displaces nicotine at its sites of action in the brain, thereby reducing the rewarding effects of nicotine and easing withdrawal symptoms .

Action Environment

The action, efficacy, and stability of Varenicline N-Glucoside can be influenced by various environmental factors. For instance, the physical state of polyethylene glycol (PEG) used in an osmotic coating can heavily impact the degradation of PEG and the resulting drug reactivity . Antioxidants in the coating and oxygen scavengers in the packaging also serve to prevent the PEG degradation, and consequently provide for drug stability .

属性

IUPAC Name |

(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2/t9?,10?,15?,16-,17+,18?,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIDZVKOJXFIIZ-LYRYMMDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)[C@H]5C([C@H]([C@@H](C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676192 |

Source

|

| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873302-31-9 |

Source

|

| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)